(S)-UFR2709 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

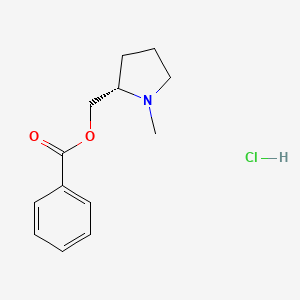

[(2S)-1-methylpyrrolidin-2-yl]methyl benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-14-9-5-8-12(14)10-16-13(15)11-6-3-2-4-7-11;/h2-4,6-7,12H,5,8-10H2,1H3;1H/t12-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJHQEXZNVTJHI-YDALLXLXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1COC(=O)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1COC(=O)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-UFR2709 Hydrochloride: A Technical Guide to its Mechanism of Action as a Nicotinic Acetylcholine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-UFR2709 hydrochloride is a potent and selective competitive antagonist of nicotinic acetylcholine receptors (nAChRs), with a notable preference for the α4β2 subtype over the α7 subtype. This technical guide delineates the current understanding of its mechanism of action, supported by preclinical data. The primary action of this compound is the blockade of acetylcholine-mediated signaling through α4β2-containing nAChRs, which are critically involved in neuronal reward pathways. This antagonism has been demonstrated to effectively reduce ethanol consumption and exhibit anxiolytic properties in animal models, suggesting its therapeutic potential in addiction and anxiety-related disorders. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols from key studies, and visual representations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Competitive Antagonism of α4β2 Nicotinic Acetylcholine Receptors

This compound functions as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs).[1][2] Its primary molecular target is the heteromeric α4β2 nAChR subtype, for which it displays a significantly higher binding affinity compared to the homomeric α7 nAChR subtype.[1] As a competitive antagonist, this compound binds to the same recognition site as the endogenous agonist, acetylcholine (ACh), on the α4β2 receptor. This binding event does not induce the conformational change necessary for ion channel opening, thereby preventing the influx of cations (primarily Na⁺ and Ca²⁺) that would typically lead to neuronal depolarization. By competitively inhibiting the binding of ACh, this compound effectively attenuates the excitatory signaling mediated by α4β2 nAChRs.

The α4β2 nAChRs are densely expressed in brain regions associated with the reward system, including the ventral tegmental area (VTA).[3] The rewarding effects of substances like nicotine and alcohol are, in part, mediated by the enhanced release of dopamine in the nucleus accumbens, a process modulated by the activation of α4β2 nAChRs on VTA dopaminergic neurons. By blocking these receptors, this compound is hypothesized to dampen the rewarding feedback loop associated with addictive substances, thereby reducing craving and consumption.

Signaling Pathway of this compound at the Neuronal Level

References

- 1. researchgate.net [researchgate.net]

- 2. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats - PMC [pmc.ncbi.nlm.nih.gov]

(S)-UFR2709 Hydrochloride: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-UFR2709 hydrochloride is a competitive nicotinic acetylcholine receptor (nAChR) antagonist with a notable selectivity for the α4β2 subtype over the α7 subtype.[1][2] This compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the context of addiction and anxiety-related disorders. Preclinical studies have demonstrated its efficacy in reducing voluntary ethanol consumption in animal models, suggesting its promise as a candidate for the treatment of alcohol use disorder.[3] Furthermore, (S)-UFR2709 has been shown to inhibit nicotine reward and exhibit anxiolytic properties, indicating a broader therapeutic potential in addiction medicine. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, data presentation in structured tables, and visualizations of its mechanism of action and synthetic workflow.

Physicochemical Properties

This compound is the hydrochloride salt of (S)-1-methylpyrrolidin-2-yl)methyl benzoate. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈ClNO₂ | N/A |

| Molecular Weight | 255.74 g/mol | [3] |

| Appearance | White to off-white solid (presumed) | N/A |

| Solubility | Soluble in water (presumed due to hydrochloride salt form) | N/A |

Synthesis of this compound

The synthesis of this compound has been previously reported by Faundez-Parraguez et al. in Bioorganic & Medicinal Chemistry, 2013.[3] While the full experimental details from the primary literature were not accessible for this review, a plausible synthetic route can be deduced from the structure of the target molecule. The synthesis likely involves the esterification of commercially available (S)-(-)-1-Methyl-2-pyrrolidinemethanol with benzoyl chloride, followed by conversion to the hydrochloride salt.

Hypothetical Synthetic Scheme

Caption: Hypothetical synthesis workflow for this compound.

General Experimental Protocol (Hypothetical)

-

Esterification: To a solution of (S)-(-)-1-Methyl-2-pyrrolidinemethanol in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere, a stoichiometric equivalent of a non-nucleophilic base (e.g., triethylamine) is added. The solution is cooled in an ice bath, and benzoyl chloride is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography.

-

Workup and Purification: The reaction mixture is washed sequentially with a dilute aqueous acid solution, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude (S)-UFR2709 free base. The crude product is then purified by column chromatography on silica gel.

-

Salt Formation: The purified (S)-UFR2709 free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether), and a solution of hydrogen chloride in diethyl ether is added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Characterization

The structural confirmation of this compound is crucial for its use in research and development. The primary methods for its characterization are nuclear magnetic resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound has been confirmed by one- and two-dimensional ¹H and ¹³C NMR analyses.[3] While the specific spectral data from the primary literature is not publicly available, a predicted spectrum can be used for reference.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.9-8.1 | m | Aromatic (ortho to C=O) |

| ¹H | 7.4-7.6 | m | Aromatic (meta & para to C=O) |

| ¹H | 4.3-4.5 | m | -CH₂-O- |

| ¹H | 3.0-3.3 | m | -N-CH- |

| ¹H | 2.4 | s | -N-CH₃ |

| ¹H | 1.7-2.1 | m | Pyrrolidine ring protons |

| ¹³C | ~166 | s | C=O (ester) |

| ¹³C | ~133 | d | Aromatic (para to C=O) |

| ¹³C | ~130 | s | Aromatic (ipso to C=O) |

| ¹³C | ~129 | d | Aromatic (ortho to C=O) |

| ¹³C | ~128 | d | Aromatic (meta to C=O) |

| ¹³C | ~68 | t | -CH₂-O- |

| ¹³C | ~65 | d | -N-CH- |

| ¹³C | ~57 | t | Pyrrolidine ring carbon |

| ¹³C | ~41 | q | -N-CH₃ |

| ¹³C | ~22, 28 | t | Pyrrolidine ring carbons |

Note: Predicted chemical shifts are estimates and may vary from experimental values.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs), with a higher affinity for the α4β2 subtype. These receptors are ligand-gated ion channels that play a crucial role in the central nervous system, particularly in the mesolimbic dopamine system, which is integral to reward and reinforcement.

In the context of substance use disorders, drugs of abuse like nicotine and alcohol can lead to an increase in dopamine release in the nucleus accumbens, a key event in the experience of reward. This process is modulated by nAChRs located on dopamine neurons in the ventral tegmental area (VTA). By blocking these receptors, (S)-UFR2709 is thought to attenuate the rewarding effects of these substances, thereby reducing the motivation to consume them.

Caption: Signaling pathway of this compound's antagonism at α4β2 nAChRs.

Biological Activity

The biological activity of this compound has been primarily investigated in the context of its effects on ethanol consumption in alcohol-preferring rats.

Table 3: In Vivo Efficacy of this compound in Rats

| Parameter | Dose | Effect | Reference |

| Ethanol Intake | 1 mg/kg (i.p.) | 33.4% reduction | [3] |

| 2.5 mg/kg (i.p.) | 56.9% reduction | [3] | |

| 5 mg/kg (i.p.) | 35.2% reduction | [3] | |

| 10 mg/kg (i.p.) | 31.3% reduction | [3] | |

| Locomotor Activity | 10 mg/kg (i.p.) | No significant effect | [3] |

| Body Weight | 1-10 mg/kg (i.p.) | No significant effect | [3] |

i.p. = intraperitoneal

The data indicates a dose-dependent effect on ethanol consumption, with the 2.5 mg/kg dose being the most effective in the studied model.[3] Importantly, the administration of (S)-UFR2709 did not significantly affect locomotor activity or body weight, suggesting a specific action on the mechanisms driving alcohol consumption rather than a general sedative or anorectic effect.[3]

Conclusion

This compound is a promising pharmacological tool and potential therapeutic agent for the study and treatment of addiction. Its selective antagonism of α4β2 nicotinic acetylcholine receptors provides a clear mechanism for its observed effects on ethanol and nicotine reward pathways. While the detailed synthesis and full characterization data require access to the primary literature, this guide provides a comprehensive overview based on available information. Further research into the optimization of its synthesis, a more detailed toxicological profile, and its efficacy in more complex models of addiction is warranted to fully elucidate its therapeutic potential.

References

(S)-UFR2709 Hydrochloride: A Technical Whitepaper on a Novel Nicotinic Acetylcholine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-UFR2709 hydrochloride is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs), demonstrating a notable selectivity for the α4β2 subtype over the α7 subtype.[1][2][3] Preclinical research has highlighted its potential as a therapeutic agent, particularly in the context of alcohol use disorder and anxiety.[1][2] Studies in animal models have shown that this compound can effectively reduce ethanol consumption and preference without producing significant effects on locomotor activity.[1][4] This document provides a comprehensive technical overview of this compound, summarizing key experimental data, outlining methodologies from preclinical studies, and illustrating its mechanism of action and experimental application through detailed diagrams.

Chemical and Physical Properties

This compound is the hydrochloride salt form of (S)-UFR2709. The salt form typically offers enhanced water solubility and stability compared to the free base.[5]

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈ClNO₂ | [4] |

| Molecular Weight | 255.74 g/mol | [4] |

| Chemical Name | (S)-1-Methylpyrrolidin-2-yl methyl benzoate hydrochloride | |

| Form | Solid | |

| Solubility | Soluble in water | [5] |

Mechanism of Action

This compound functions as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs).[1] This means it binds to the same site as the endogenous agonist, acetylcholine, but does not activate the receptor, thereby blocking the normal physiological response. The compound exhibits a higher binding affinity for the α4β2 nAChR subtype compared to the α7 nAChR subtype.[1][2][3][4]

The α4β2 nAChRs are prominently expressed in the central nervous system and are key components of the brain's reward pathways, including the mesolimbic dopamine system. By antagonizing these receptors, this compound is thought to modulate a variety of neurochemical processes. For instance, it has been shown to decrease the expression of the α4 nAChR subunit in the brains of zebrafish.[6]

Signaling Pathway

The antagonism of α4β2 nAChRs by this compound in the ventral tegmental area (VTA) is hypothesized to reduce the excitatory cholinergic input to dopamine neurons. This, in turn, is expected to decrease the release of dopamine in the nucleus accumbens, a critical neurochemical event associated with the rewarding effects of substances like alcohol and nicotine.

Preclinical Pharmacology

In Vivo Efficacy in Alcohol Consumption

Multiple studies utilizing alcohol-preferring University of Chile (UChB) rats have demonstrated the efficacy of this compound in reducing voluntary ethanol intake.

| Animal Model | Dosing Regimen | Key Findings | Reference |

| UChB Rats | 1, 2.5, 5, 10 mg/kg, i.p., daily for 17 days | Dose-dependent reduction in ethanol consumption. The 2.5 mg/kg dose was most effective, causing a ~56% reduction in alcohol intake. No significant effect on locomotor activity. | [4] |

| UChB Rats | 2.5 mg/kg, i.p., daily for 7 days (two cycles) | Sustained reduction in ethanol intake (~55%) and preference, even after cessation of treatment. Delayed the acquisition of ethanol drinking. | [3][7][8] |

Anxiolytic and Anti-addictive Properties in Zebrafish

Studies in zebrafish have explored the anxiolytic and anti-addictive potential of this compound.

| Animal Model | Dosing | Key Findings | Reference |

| Zebrafish | 50 and 100 µg/ml in water | Exhibited anxiolytic effects in the novel tank diving test. Blocked the rewarding effects of nicotine in the conditioned place preference (CPP) paradigm. Significantly decreased the expression of the α4 nAChR subunit. | [6] |

Experimental Protocols

Voluntary Ethanol Consumption in UChB Rats

This protocol is based on the methodology described in studies investigating the effect of this compound on alcohol intake.[3][4][7]

Objective: To assess the effect of this compound on voluntary ethanol consumption in a rat model of high alcohol preference.

Materials:

-

Adult male UChB rats

-

This compound

-

Saline solution (vehicle)

-

Ethanol (10% v/v in tap water)

-

Standard two-bottle choice drinking cages

-

Animal scale

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Acclimation: House rats individually in the two-bottle choice cages with ad libitum access to food and water.

-

Baseline Measurement: For a period of at least 3 days prior to treatment, provide rats with a choice between one bottle of 10% ethanol solution and one bottle of tap water. Measure daily fluid consumption from each bottle and the body weight of each rat.

-

Drug Preparation: Dissolve this compound in saline to achieve the desired concentrations (e.g., 1, 2.5, 5, and 10 mg/ml for a 1 ml/kg injection volume).

-

Treatment Administration: Divide rats into treatment groups (including a saline control group). Administer a single daily i.p. injection of this compound or saline for the duration of the study (e.g., 17 consecutive days).

-

Data Collection: Continue to measure daily ethanol and water consumption, as well as body weight.

-

Data Analysis: Calculate ethanol intake in g/kg/day. Analyze the data using appropriate statistical methods (e.g., two-way ANOVA) to compare treatment groups to the control group.

Summary and Future Directions

This compound is a promising preclinical candidate for the treatment of alcohol use disorder and potentially other conditions involving nAChR dysfunction, such as anxiety and nicotine addiction. Its mechanism as a competitive antagonist with a preference for the α4β2 nAChR subtype provides a solid rationale for its observed effects on reducing ethanol intake in animal models.

Future research should focus on obtaining more detailed pharmacological data, including specific binding affinities (Ki values) for a wider range of nAChR subtypes. Further elucidation of the downstream signaling pathways and the compound's pharmacokinetic and pharmacodynamic profiles will be crucial for its advancement into clinical development. The synthesis of this compound has been previously reported, and this information would be valuable for researchers aiming to replicate or build upon the existing findings.

References

- 1. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Nicotinic Antagonist UFR2709 Inhibits Nicotine Reward and Decreases Anxiety in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

(S)-UFR2709 Hydrochloride: A Technical Guide to its nAChR Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-UFR2709 hydrochloride is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs), demonstrating a notable selectivity for the α4β2 subtype over the α7 subtype.[1][2][3] This pharmacological profile positions (S)-UFR2709 as a significant research tool and a potential therapeutic agent, particularly in the fields of addiction and anxiety.[1][2][3] Preclinical studies have highlighted its efficacy in reducing ethanol consumption and preference in animal models, as well as inhibiting nicotine reward and decreasing anxiety-like behaviors.[1][4][5] This technical guide provides a comprehensive overview of the nAChR antagonist activity of this compound, including quantitative binding data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Quantitative Data

The antagonist activity of this compound at different nAChR subtypes has been quantified through radioligand binding assays. The data consistently shows a higher affinity for the α4β2 receptor compared to the α7 subtype.

| Compound | nAChR Subtype | Binding Affinity (Ki) | Radioligand | Cell Line | Reference |

| This compound | α4β2 | Data not available in search results | [3H]cytisine | SH-EP1-hα4β2 | [6] |

| This compound | α7 | Data not available in search results | Data not available in search results | Data not available in search results |

Note: While multiple sources cite Faundez-Parraguez et al., 2013 for providing the binding affinity data, the specific Ki values were not available in the searched abstracts and summaries. Access to the full-text article is required for this information.

Experimental Protocols

Radioligand Binding Assay for α4β2 nAChR

This protocol is based on the methodology described for characterizing nAChR antagonists.[6]

Objective: To determine the binding affinity (Ki) of this compound for the human α4β2 nicotinic acetylcholine receptor.

Materials:

-

Cell Line: SH-EP1 clonal cell line stably expressing human α4β2 nAChRs.

-

Radioligand: [3H]cytisine.

-

Test Compound: this compound.

-

Non-specific binding control: A high concentration of a known nAChR ligand (e.g., nicotine or epibatidine).[7][8]

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.[8]

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[8]

-

Scintillation fluid.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize SH-EP1-hα4β2 cells in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer to a specific protein concentration.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]cytisine, and varying concentrations of this compound.

-

Incubation: Incubate the plate at 4°C for 75 minutes to allow the binding to reach equilibrium.[6]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a saturating concentration of a competitor) from the total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]cytisine) by non-linear regression analysis of the competition binding data. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Functional Antagonism Assay using Two-Electrode Voltage Clamp (TEVC)

This generalized protocol is based on standard methods for characterizing nAChR antagonists in Xenopus oocytes.[9]

Objective: To determine the functional antagonist activity of this compound at specific nAChR subtypes.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for nAChR subunits (e.g., α4 and β2, or α7).

-

Agonist: Acetylcholine (ACh).

-

Test Compound: this compound.

-

Recording Solution (e.g., OR2 medium). [10]

-

Two-electrode voltage clamp setup.

-

Microinjection apparatus.

Procedure:

-

Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

-

cRNA Injection: Inject the oocytes with a mixture of cRNAs encoding the desired nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two electrodes (one for voltage recording and one for current injection).

-

Clamp the membrane potential at a holding potential of -70 mV.[2]

-

-

Agonist Application: Apply acetylcholine at a concentration that elicits a submaximal response (e.g., EC50) to establish a baseline current.

-

Antagonist Application: Perfuse the oocyte with varying concentrations of this compound for a set period.

-

Co-application: While still in the presence of this compound, re-apply the same concentration of acetylcholine.

-

Data Analysis: Measure the peak inward current elicited by acetylcholine in the absence and presence of this compound. Calculate the percentage of inhibition for each concentration of the antagonist. Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound and fitting the data with a dose-response curve.

Visualizations

Caption: Competitive antagonism of nAChR signaling by (S)-UFR2709.

Caption: Workflow for nAChR radioligand binding assay.

Caption: Workflow for TEVC functional antagonism assay.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats [frontiersin.org]

- 5. Nicotinic Antagonist UFR2709 Inhibits Nicotine Reward and Decreases Anxiety in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 7. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]

- 8. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

(S)-UFR2709 Hydrochloride: A Technical Guide to its Receptor Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-UFR2709 hydrochloride is a synthetic neonicotinic analogue that has garnered interest for its potential therapeutic applications, particularly in the context of alcohol and nicotine dependence. This document provides a comprehensive technical overview of its interaction with nicotinic acetylcholine receptors (nAChRs). It is established that this compound acts as a competitive antagonist at nAChRs, with a notably higher affinity for the α4β2 subtype compared to the α7 subtype. While precise quantitative binding affinities (Kᵢ or IC₅₀ values) from the primary literature are not publicly available, this guide consolidates the current understanding of its receptor interaction, outlines the general experimental methodologies for determining such affinities, and illustrates the key signaling pathways associated with the targeted receptors.

Receptor Binding Profile

This compound is a selective antagonist for nicotinic acetylcholine receptors, with a pronounced preference for the α4β2 subtype over the α7 subtype.[1] This selectivity is a key aspect of its pharmacological profile, as these two receptor subtypes are implicated in different physiological and pathological processes.

Quantitative Binding Affinity Data

A comprehensive search for the specific inhibitory constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) for this compound at α4β2 and α7 nAChRs did not yield precise quantitative values. The primary research article by Faundez-Parraguez et al. (2013), which is consistently cited for the compound's receptor binding characteristics, indicates that the compound fully inhibits radioligand binding to both human α4β2 and α7 nAChRs, with significantly greater potency at the α4β2 subtype.[1] However, the exact values from this study are not available in the public domain.

Table 1: Summary of this compound Receptor Binding Affinity

| Receptor Subtype | Ligand | Binding Affinity (Kᵢ or IC₅₀) | Source |

| α4β2 nAChR | This compound | Data not publicly available. Described as having higher affinity than for α7 nAChR. | Faundez-Parraguez et al., 2013 |

| α7 nAChR | This compound | Data not publicly available. Described as having lower affinity than for α4β2 nAChR. | Faundez-Parraguez et al., 2013 |

Experimental Protocols for Receptor Binding Assays

The determination of receptor binding affinity for a compound like this compound typically involves competitive radioligand binding assays. Below is a generalized protocol based on standard methodologies for nAChR binding studies.

General Protocol: Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled compound (the competitor, e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.

2.1.1. Materials:

-

Receptor Source: Cell membranes from cell lines stably expressing the human nAChR subtype of interest (e.g., HEK293 cells expressing α4β2 or α7 nAChRs).

-

Radioligand:

-

For α4β2 nAChRs: [³H]cytisine or [³H]epibatidine.

-

For α7 nAChRs: [¹²⁵I]α-bungarotoxin.

-

-

Competitor: this compound at various concentrations.

-

Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine or unlabeled cytisine) to determine the amount of radioligand that binds to non-receptor components.

-

Assay Buffer: e.g., Phosphate-buffered saline (PBS) with bovine serum albumin (BSA).

-

Filtration System: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

2.1.2. Method:

-

Incubation: Receptor-containing membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the competitor drug, this compound. A parallel set of tubes containing the radioligand and a high concentration of a non-specific ligand is included to determine non-specific binding.

-

Equilibrium: The mixture is incubated for a sufficient period to allow the binding to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

References

Technical Guide: Physicochemical Properties of (S)-UFR2709 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-UFR2709 hydrochloride, chemically known as (S)-1-methylpyrrolidin-2-yl)methyl benzoate hydrochloride, is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive overview of its core physicochemical properties, essential for its application in research and drug development. The document details its chemical structure, molecular weight, lipophilicity, and available spectroscopic data. Furthermore, it outlines the experimental protocol for determining the distribution coefficient (LogD) and describes its mechanism of action through a detailed signaling pathway diagram.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding its behavior in biological systems and for formulation development.

| Property | Value | Reference |

| Chemical Name | (S)-1-methylpyrrolidin-2-yl)methyl benzoate hydrochloride | [1] |

| Molecular Formula | C₁₃H₁₇NO₂ · HCl | N/A |

| Molecular Weight | 255.74 g/mol | [1][2][3] |

| Theoretical cLogP | 2.5 | N/A |

| Experimental LogD₇.₄ | 1.14 ± 0.03 | N/A |

| UV Absorbance (λmax) | 232 nm | [4] |

Lipophilicity

The lipophilicity of a compound is a critical determinant of its pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). For this compound, two key parameters have been determined:

-

Theoretical cLogP: The calculated partition coefficient (cLogP) of 2.5 suggests that (S)-UFR2709 has favorable lipophilicity for crossing biological membranes.

-

Experimental LogD₇.₄: The experimentally determined distribution coefficient at pH 7.4 is 1.14 ± 0.03. This value indicates the compound's preference for the lipid phase at physiological pH.

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

The LogD₇.₄ of this compound was determined using the conventional shake-flask method.[4]

Materials:

-

This compound

-

n-Octanol (pre-saturated with 50 mM phosphate buffer, pH 7.4)

-

50 mM Phosphate buffer (pH 7.4, pre-saturated with n-octanol)

-

Vortex mixer

-

Centrifuge

-

UV-Vis Spectrophotometer

Procedure:

-

A known amount of this compound is dissolved in a biphasic system of n-octanol and phosphate buffer (pH 7.4).

-

The mixture is vigorously agitated using a vortex mixer to ensure thorough mixing and partitioning of the compound between the two phases.

-

The mixture is then centrifuged to achieve complete separation of the n-octanol and aqueous layers.

-

The concentration of this compound in each phase is determined using UV-Vis spectrophotometry at its λmax of 232 nm.[4]

-

The LogD₇.₄ is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Spectroscopic Data

The structural integrity of this compound has been confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H and ¹³C NMR: The structure of this compound was confirmed by one- and two-dimensional ¹H and ¹³C NMR analyses.[1] Specific chemical shift and coupling constant data are not publicly available at this time.

-

UV-Vis Spectroscopy: A maximum absorbance (λmax) at 232 nm was utilized for the quantification of this compound during the LogD₇.₄ determination.[4]

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[5] These receptors are ligand-gated ion channels that play a crucial role in neurotransmission in the central and peripheral nervous systems.[6]

As an antagonist, this compound binds to the nAChR without activating it, thereby blocking the binding of the endogenous agonist, acetylcholine (ACh). This inhibition of nAChR activation prevents the influx of cations (primarily Na⁺ and Ca²⁺) into the neuron, thus modulating downstream signaling pathways.

The following diagram illustrates the generalized signaling pathway affected by the antagonism of nAChRs by this compound.

Caption: Antagonistic action of this compound on nAChRs.

Synthesis

The synthesis of this compound has been previously reported.[1] While the detailed, step-by-step protocol is proprietary, the general approach involves the esterification of (S)-(-)-1-methyl-2-pyrrolidinemethanol with benzoyl chloride, followed by conversion to the hydrochloride salt.

The workflow for the synthesis is outlined in the diagram below.

Caption: General synthesis workflow for this compound.

Conclusion

This technical guide has summarized the currently available physicochemical data for this compound. The provided information on its molecular properties, lipophilicity, and mechanism of action is fundamental for its continued investigation and potential development as a therapeutic agent. Further characterization, including detailed spectroscopic analysis and solubility profiling, would be beneficial for a more complete understanding of this compound.

References

- 1. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats | MDPI [mdpi.com]

- 3. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

(S)-UFR2709 Hydrochloride: A Technical Guide for the Study of Cholinergic Systems

(S)-UFR2709 hydrochloride is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs), exhibiting a notable selectivity for the α4β2 subtype over the α7 subtype.[1][2] This pharmacological profile makes it a valuable research tool for investigating the role of α4β2 nAChRs in various physiological and pathological processes, particularly in the context of addiction and anxiety. This guide provides an in-depth overview of this compound, including its pharmacological data, detailed experimental protocols for its characterization, and insights into its mechanism of action.

Core Attributes of this compound

This compound acts as a competitive antagonist at neuronal nAChRs. Its primary utility in research stems from its higher affinity for the α4β2 nAChR subtype, which is densely expressed in the central nervous system and plays a crucial role in the reinforcing effects of nicotine and alcohol.[1][3][4]

Quantitative Pharmacological Data

The following table summarizes the in vitro binding affinity and functional inhibitory potency of this compound at human α4β2 and α7 nAChRs.

| Receptor Subtype | Radioligand | Assay Type | Parameter | Value (µM) | Reference |

| Human α4β2 nAChR | [³H]cytisine | Competition Binding | Ki | 0.85 ± 0.12 | Faundez-Parraguez et al., 2013 |

| Human α7 nAChR | [¹²⁵I]α-bungarotoxin | Competition Binding | Ki | 15.3 ± 2.1 | Faundez-Parraguez et al., 2013 |

| Human α4β2 nAChR | Acetylcholine-evoked currents | Two-Electrode Voltage Clamp | IC₅₀ | 1.2 ± 0.2 | Faundez-Parraguez et al., 2013 |

| Human α4β2α5 nAChR | Acetylcholine-evoked currents | Two-Electrode Voltage Clamp | IC₅₀ | 2.5 ± 0.4 | Faundez-Parraguez et al., 2013 |

Signaling Pathways and Mechanism of Action

This compound exerts its effects by blocking the action of acetylcholine at α4β2-containing nAChRs. In the context of addiction, these receptors are key components of the mesolimbic dopamine system, also known as the brain's reward pathway. By antagonizing these receptors on dopamine neurons in the ventral tegmental area (VTA), this compound can modulate dopamine release in the nucleus accumbens (NAc), a critical process in the reinforcing effects of drugs of abuse like nicotine and ethanol.

Experimental Protocols

In Vitro Characterization

This protocol is adapted from the methods used to determine the binding affinity (Ki) of this compound.

1. Receptor Preparation:

-

Membranes from cells stably expressing the human nAChR subtype of interest (e.g., α4β2 or α7) are used.

-

The cell pellets are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the membrane fraction.

-

The final membrane pellet is resuspended in the assay buffer to a specific protein concentration.

2. Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

A range of concentrations of the unlabeled test compound, this compound, is prepared.

-

A fixed concentration of a suitable radioligand is used ([³H]cytisine for α4β2, [¹²⁵I]α-bungarotoxin for α7).

-

For each concentration of the test compound, the following are added to the wells: the membrane preparation, the radioligand, and the test compound.

-

To determine non-specific binding, a high concentration of a known nAChR ligand (e.g., nicotine or epibatidine) is used in a set of control wells.

-

Total binding is determined in wells containing only the membrane preparation and the radioligand.

-

The plate is incubated to allow the binding to reach equilibrium.

3. Separation and Counting:

-

The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters using a cell harvester.

-

The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity trapped on the filters is measured using a liquid scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

This protocol is used to assess the functional antagonist activity of this compound on nAChRs expressed in Xenopus laevis oocytes.

1. Oocyte Preparation:

-

Xenopus laevis oocytes are harvested and defolliculated.

-

The oocytes are injected with cRNA encoding the desired nAChR subunits (e.g., α4 and β2).

-

The injected oocytes are incubated for 2-5 days to allow for receptor expression.

2. Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution.

-

The oocyte is impaled with two microelectrodes filled with KCl, one for voltage recording and one for current injection.

-

The oocyte membrane potential is clamped at a holding potential (e.g., -70 mV).

3. Drug Application and Data Acquisition:

-

The agonist (e.g., acetylcholine) is applied to the oocyte to evoke an inward current mediated by the expressed nAChRs.

-

To determine the inhibitory effect of this compound, the oocyte is pre-incubated with the compound for a set period before co-application with the agonist.

-

A range of concentrations of this compound is tested to generate a concentration-response curve.

-

The peak current amplitude in the presence of the antagonist is measured and compared to the control response (agonist alone).

4. Data Analysis:

-

The percentage of inhibition of the agonist-evoked current is calculated for each concentration of this compound.

-

The data are plotted as the percentage of inhibition versus the logarithm of the antagonist concentration.

-

The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

In Vivo Evaluation

This protocol describes a common in vivo experiment to evaluate the efficacy of this compound in a model of alcoholism.[5][6]

1. Animals:

-

Alcohol-preferring rat strains (e.g., UChB rats) are used.[5]

-

The rats are habituated to a two-bottle free-choice paradigm with access to both water and an ethanol solution (e.g., 10% v/v).[5]

2. Drug Administration:

-

This compound is dissolved in a suitable vehicle (e.g., saline).

-

The compound is administered to the rats via intraperitoneal (i.p.) injection at various doses (e.g., 1-10 mg/kg).[1][5]

-

A control group receives vehicle injections.

-

Injections are typically given daily over a period of several days or weeks.[5]

3. Behavioral Measurement:

-

The daily consumption of ethanol and water is measured for each rat.

-

The body weight of the rats is monitored regularly.

-

Locomotor activity can be assessed in an open-field test to rule out sedative or motor-impairing effects of the compound.[5]

4. Data Analysis:

-

The ethanol intake (g/kg/day) and preference (ethanol intake as a percentage of total fluid intake) are calculated.

-

The data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the drug-treated groups with the control group.

Conclusion

This compound is a selective antagonist of α4β2 nicotinic acetylcholine receptors, making it a valuable pharmacological tool for researchers in the fields of neuroscience, pharmacology, and drug development. Its ability to modulate the cholinergic system, particularly within the brain's reward circuitry, provides a means to investigate the roles of α4β2 nAChRs in addiction, anxiety, and other neurological disorders. The detailed protocols and data presented in this guide offer a comprehensive resource for the effective utilization of this compound in preclinical research.

References

- 1. 5.8. nAChR Competition Radioligand Assay [bio-protocol.org]

- 2. Neonicotinic analogues: selective antagonists for α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nicotinic Antagonist UFR2709 Inhibits Nicotine Reward and Decreases Anxiety in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of (S)-UFR2709 Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(S)-UFR2709 hydrochloride is a novel competitive antagonist of nicotinic acetylcholine receptors (nAChRs) with demonstrated preclinical efficacy in reducing alcohol consumption. This technical guide provides a comprehensive overview of its discovery, synthesis, pharmacological characterization, and key preclinical findings. The document includes detailed experimental protocols, quantitative data summaries, and visualizations of its mechanism of action to support further research and development efforts in the field of addiction pharmacotherapy.

Introduction

Alcohol use disorder (AUD) remains a significant global health challenge with limited therapeutic options. Nicotinic acetylcholine receptors, particularly the α4β2 subtype, located within the brain's mesolimbic dopamine system, have emerged as a promising target for the development of novel treatments for addiction. This compound, a neonicotinic analogue, has been identified as a selective antagonist for α4β2 nAChRs and has shown potential in modulating alcohol-seeking behavior.

Synthesis and Physicochemical Properties

The synthesis of this compound, chemically known as (S)-(1-methylpyrrolidin-2-yl)methyl benzoate hydrochloride, has been previously described.[1] The structure was confirmed by one- and two-dimensional 1H and 13C NMR analyses.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈ClNO₂ | [1] |

| Molecular Weight | 255.74 g/mol | [1] |

| Chemical Name | (S)-(1-methylpyrrolidin-2-yl)methyl benzoate hydrochloride | [1] |

Pharmacological Profile

This compound is a competitive antagonist of nAChRs, exhibiting a higher affinity for the α4β2 subtype over the α7 subtype.[2]

In Vitro Characterization

-

Radioligand Binding Assays: The affinity of this compound for different nAChR subtypes is determined using radioligand binding assays. These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound.

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes: The functional activity of this compound as an antagonist is assessed using the TEVC technique in Xenopus oocytes expressing specific nAChR subtypes. This method allows for the measurement of ion flow through the receptor channel in response to acetylcholine with and without the presence of the antagonist.

Preclinical Efficacy in Alcohol Consumption

Preclinical studies have demonstrated the efficacy of this compound in reducing voluntary ethanol intake in a well-established animal model of alcoholism, the University of Chile bibulous (UChB) rats.[1]

Effect on Voluntary Ethanol Intake

A dose-dependent reduction in ethanol consumption was observed in UChB rats treated with this compound. The most effective dose was found to be 2.5 mg/kg, which resulted in a 56% reduction in alcohol consumption.[1][3] Interestingly, the dose-response curve exhibited a bell shape, with higher doses of 5 and 10 mg/kg showing a less pronounced effect.[1]

Table 2: Effect of this compound on Ethanol Intake in UChB Rats

| Dose (mg/kg, i.p.) | Mean Ethanol Intake (g/kg/day) ± SEM | % Reduction in Ethanol Intake |

| Saline | 7.8 ± 0.4 | - |

| 1.0 | 5.2 ± 0.3 | 33.4 |

| 2.5 | 3.4 ± 0.2 | 56.9 |

| 5.0 | 5.1 ± 0.3 | 35.2 |

| 10.0 | 5.4 ± 0.4 | 31.3 |

Data from a 17-day treatment period in high-alcohol-drinking UChB rats.[1]

Effect on Locomotor Activity

To ensure that the reduction in ethanol intake was not due to general motor impairment, the effect of this compound on locomotor activity was assessed. At the highest dose tested (10 mg/kg), the compound did not significantly affect locomotor activity in an open-field test, suggesting that its effects on alcohol consumption are specific.[1][3]

Table 3: Effect of this compound on Locomotor Activity

| Treatment | Horizontal Activity (Crossings) ± SEM | Vertical Activity (Rears) ± SEM |

| Saline | 135 ± 15 | 45 ± 5 |

| (S)-UFR2709 HCl (10 mg/kg) | 120 ± 12 | 40 ± 4 |

Data from a 30-minute open-field test in rats.[1]

Mechanism of Action: Signaling Pathways

This compound exerts its effects by antagonizing nAChRs in the mesolimbic dopamine system, a key neural circuit involved in reward and reinforcement. By blocking the action of acetylcholine at α4β2 nAChRs on dopamine neurons in the ventral tegmental area (VTA), it is hypothesized to reduce the rewarding effects of alcohol and thereby decrease the motivation to consume it.

Detailed Experimental Protocols

Two-Bottle Choice Voluntary Ethanol Intake

This protocol is used to assess the effect of this compound on voluntary ethanol consumption in alcohol-preferring UChB rats.[1][4]

-

Animals: Male UChB rats are individually housed.

-

Habituation: For at least two weeks prior to the experiment, rats are given continuous 24-hour access to two bottles, one containing 10% (v/v) ethanol and the other containing water. Bottle positions are alternated daily to prevent place preference.

-

Treatment: Rats are divided into groups and administered daily intraperitoneal (i.p.) injections of either saline (vehicle) or this compound at various doses (e.g., 1, 2.5, 5, and 10 mg/kg) for a period of 17 consecutive days.

-

Data Collection: Ethanol and water consumption are measured daily by weighing the bottles. Animal body weights are also recorded regularly.

-

Data Analysis: Ethanol intake is calculated as g/kg of body weight per day. Statistical analysis is performed using a two-way ANOVA with dose and day as factors, followed by post-hoc tests for multiple comparisons.

Open-Field Locomotor Activity

This protocol is used to assess the effect of this compound on spontaneous locomotor activity.[1]

-

Apparatus: A square open-field arena (e.g., 43 x 43 cm) with the floor divided into a grid.

-

Animals: Ethanol-naïve rats are used to avoid confounding effects of alcohol exposure.

-

Procedure:

-

Animals are habituated to the testing room for at least 30 minutes prior to the test.

-

Rats are administered a single i.p. injection of either saline or this compound (e.g., 10 mg/kg).

-

30 minutes post-injection, each rat is placed in the center of the open-field arena.

-

Locomotor activity is recorded for 30 minutes using an overhead video camera.

-

-

Data Analysis:

-

Horizontal activity: The number of grid lines crossed is counted.

-

Vertical activity: The number of rearing events is counted.

-

Data is typically analyzed in 5-minute bins. Statistical analysis is performed using a two-way ANOVA with treatment and time as factors.

-

Conclusion and Future Directions

This compound has demonstrated a promising preclinical profile as a potential therapeutic for AUD. Its ability to selectively antagonize α4β2 nAChRs and reduce alcohol consumption without causing significant motor impairment warrants further investigation. Future studies should focus on elucidating the detailed molecular interactions with the nAChR, exploring its efficacy in other models of addiction, and conducting comprehensive pharmacokinetic and toxicological assessments to support its potential translation to clinical trials.

References

- 1. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Item - DataSheet_1_UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats.docx - figshare - Figshare [figshare.com]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Notes: (S)-UFR2709 Hydrochloride for In Vivo Research

Introduction

(S)-UFR2709 hydrochloride is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs), the ion channels central to cholinergic signaling in the brain.[1][2] Emerging research has identified nAChRs, particularly within the mesolimbic dopamine system, as key modulators of the rewarding and reinforcing effects of substances of abuse like ethanol and nicotine.[2][3] (S)-UFR2709 has demonstrated efficacy in preclinical models by reducing voluntary ethanol intake, suggesting its potential as a therapeutic agent for alcohol use disorder.[1][2][4][5][6]

These application notes provide detailed in vivo protocols for researchers investigating the effects of (S)-UFR2709 on voluntary ethanol consumption and general motor activity in rats. The methodologies are based on established and published preclinical studies.

Mechanism of Action

Ethanol indirectly activates the brain's reward pathway by increasing acetylcholine levels in the ventral tegmental area (VTA).[2] This leads to the activation of nAChRs on dopamine neurons, promoting dopamine release in the nucleus accumbens (NAc) and prefrontal cortex, a process associated with reward and reinforcement.[2] (S)-UFR2709 acts by competitively blocking these nAChRs, thereby attenuating the reinforcing properties of ethanol and reducing the motivation to consume it.[1][2]

Experimental Protocols

Protocol 1: Evaluating Effects on Voluntary Ethanol Consumption in Rats

This protocol uses the two-bottle free-choice paradigm to assess the effect of (S)-UFR2709 on the maintenance of ethanol intake in genetically selected alcohol-preferring rats.

Materials

-

Animals: Male University of Chile bibulous (UChB) rats (240-280g), known for their high preference for ethanol.[7] House rats individually to monitor consumption accurately.[7]

-

This compound: Dissolved in sterile 0.9% saline.

-

Ethanol Solution: 10% (v/v) ethanol in tap water.[2]

-

Equipment: Individual rat cages, two graduated drinking bottles per cage, scales for weighing rats and bottles, intraperitoneal (i.p.) injection supplies.

Procedure

-

Acclimation and Baseline:

-

House rats individually and provide them with continuous 24-hour access to two bottles: one with 10% ethanol and one with water.[7]

-

Continue this for at least 20 days to establish a stable baseline of ethanol consumption.[7]

-

Measure body weight and the volume consumed from each bottle daily, typically at a consistent time (e.g., 14:00 h).[5][7] To prevent place preference, alternate the position of the bottles daily.[2][7]

-

Calculate the baseline ethanol intake (g/kg/day) for each rat by averaging the data from the last three days before treatment begins.[5][7]

-

-

Treatment Administration:

-

Data Collection and Analysis:

Protocol 2: Assessing Locomotor Activity

This protocol is crucial to determine if the effects of (S)-UFR2709 on consumption are specific and not a result of general motor sedation or impairment.

Materials

-

Animals: Male UChB rats (ethanol-naïve to avoid confounding effects of alcohol).[1]

-

This compound: Dissolved in sterile 0.9% saline.

-

Vehicle Control: Sterile 0.9% saline.

-

Equipment: Open-field apparatus (e.g., 40x40x30 cm clear acrylic box), automated activity monitoring system or video camera with tracking software, i.p. injection supplies.[1][8]

Procedure

-

Habituation:

-

Move rats to the testing room at least 45-60 minutes before the experiment to acclimate.[8]

-

-

Treatment and Testing:

-

Randomly assign rats to two groups (n=6 per group): Vehicle (Saline, 1 mL/kg, i.p.) and (S)-UFR2709 (10 mg/kg, i.p.). The highest dose used in consumption studies is typically tested for motor effects.[1]

-

Thirty minutes after the injection, place the rat individually in the center of the open-field apparatus.[1]

-

Record locomotor activity for a 30-minute period.[1]

-

-

Data Collection and Analysis:

-

Quantify parameters such as horizontal activity (distance traveled) and vertical activity (rearing frequency).[1]

-

Analyze data in 5-minute time bins to observe the time course of any effects.[1]

-

Use a two-way ANOVA to compare the activity levels between the UFR2709-treated group and the saline control group over time.[1]

-

Clean the apparatus thoroughly between each animal to remove olfactory cues.[8]

-

Data Presentation

The following tables summarize the expected quantitative outcomes based on published findings.

Table 1: Dose-Dependent Effect of (S)-UFR2709 on Ethanol Intake

| Treatment Group (i.p.) | Dose (mg/kg/day) | Mean Reduction in Ethanol Intake (%) | Reference |

|---|---|---|---|

| Saline (Vehicle) | 1 mL/kg | 0% (Control) | [1] |

| (S)-UFR2709 | 1.0 | 33.4% | [1] |

| (S)-UFR2709 | 2.5 | 56.9% | [1][5][9] |

| (S)-UFR2709 | 5.0 | 35.2% | [1] |

| (S)-UFR2709 | 10.0 | 31.3% | [1] |

Data reflects the average reduction over a 17-day treatment period in high-alcohol-drinking UChB rats. The 2.5 mg/kg dose was found to be the most effective.[1][5][7][9]

Table 2: Effect of (S)-UFR2709 on Locomotor Activity

| Activity Parameter | Treatment Group (10 mg/kg, i.p.) | Outcome | Statistical Significance (p-value) | Reference |

|---|---|---|---|---|

| Horizontal Activity | (S)-UFR2709 vs. Saline | No significant effect | p = 0.057 | [1] |

| Vertical Activity | (S)-UFR2709 vs. Saline | No significant effect | p = 0.121 | [1] |

Activity was assessed in ethanol-naïve UChB rats 30 minutes post-injection. The lack of significant effects suggests the compound's impact on ethanol intake is not due to motor impairment.[1][10]

Disclaimer: These protocols are intended as a guide. Researchers should ensure all animal experiments are conducted in accordance with institutional and national guidelines for animal welfare and have approval from an appropriate ethics committee.[1][4]

References

- 1. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Nicotinic Antagonist UFR2709 Inhibits Nicotine Reward and Decreases Anxiety in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats [frontiersin.org]

- 8. va.gov [va.gov]

- 9. researchgate.net [researchgate.net]

- 10. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (S)-UFR2709 Hydrochloride in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-UFR2709 hydrochloride is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2] Preclinical research, primarily in rat models of alcohol consumption, has demonstrated its efficacy in reducing ethanol intake and preference.[1][2][3][4][5] These application notes provide a comprehensive overview of the currently available data on the use of this compound in rodent studies, including detailed protocols and dosage information.

Mechanism of Action

(S)-UFR2709 acts as a competitive antagonist at nAChRs. While the precise subunit selectivity is not fully elucidated in the available literature, its effects on ethanol consumption are believed to be mediated through the modulation of the mesolimbic dopamine system, a key neural circuit in reward and addiction. By blocking nAChRs, (S)-UFR2709 may interfere with the reinforcing properties of substances like alcohol.

Data Presentation

Table 1: this compound Dosage in Rodent Studies (Rat)

| Application | Animal Model | Doses Administered (mg/kg) | Route of Administration | Vehicle | Key Findings | Reference |

| Reduction of Ethanol Intake | Alcohol-preferring UChB rats | 1, 2.5, 5, 10 | Intraperitoneal (i.p.) | Saline | 2.5 mg/kg was the most effective dose, inducing a ~56% reduction in alcohol consumption. All tested doses significantly reduced ethanol intake without affecting locomotor activity or body weight. | [1][2] |

| Acquisition and Long-Term Ethanol Intake | Alcohol-preferring UChB rats | 2.5 | Intraperitoneal (i.p.) | Saline | Delayed the acquisition and reduced long-term ethanol intake by approximately 55%.[3][4] | [3][4] |

Table 2: Effects of this compound on Ethanol Consumption in Rats

| Dose (mg/kg, i.p.) | Reduction in Ethanol Intake (%) | Effect on Locomotor Activity | Reference |

| 1 | 33.4 | No significant effect | [1][2] |

| 2.5 | 56.9 | No significant effect | [1][2] |

| 5 | 35.2 | No significant effect | [1][2] |

| 10 | 31.3 | No significant effect | [1][2] |

Experimental Protocols

Preparation of this compound for Injection

This protocol describes the preparation of this compound solutions for intraperitoneal injection in rodents.

Materials:

-

This compound powder

-

Sterile 0.9% saline solution

-

Sterile vials

-

Vortex mixer

-

Analytical balance

-

Sterile filters (0.22 µm)

-

Sterile syringes and needles

Procedure:

-

Calculate the required amount of this compound:

-

Determine the desired final concentration of the dosing solution based on the highest dose to be administered and the injection volume (typically 1 mL/kg for rats).

-

For example, to prepare a 10 mg/mL solution for a 10 mg/kg dose at an injection volume of 1 mL/kg:

-

Weigh out 10 mg of this compound powder.

-

-

-

Dissolution:

-

Aseptically transfer the weighed powder into a sterile vial.

-

Add a small volume of sterile 0.9% saline to the vial.

-

Vortex the mixture until the powder is completely dissolved.

-

Bring the solution to the final desired volume with sterile 0.9% saline.

-

-

Sterilization:

-

Sterilize the final solution by passing it through a 0.22 µm sterile filter into a new sterile vial.

-

-

Dose Preparation:

-

For lower doses, perform serial dilutions from the stock solution using sterile 0.9% saline. For example, to prepare a 1 mg/mL solution from a 10 mg/mL stock, dilute 1 part of the stock solution with 9 parts of sterile saline.

-

-

Storage:

-

Store the prepared solutions at an appropriate temperature as determined by stability studies. If no stability data is available, fresh preparation before each experiment is recommended.

-

Two-Bottle Choice Paradigm for Ethanol Consumption

This protocol is designed to assess voluntary ethanol consumption in rats.

Materials:

-

Standard rodent housing cages

-

Two drinking bottles per cage with sipper tubes

-

Ethanol (e.g., 10% v/v in tap water)

-

Tap water

-

Animal scale

Procedure:

-

Acclimation:

-

House rats individually and allow them to acclimate to the housing conditions for at least one week.

-

-

Habituation to Two Bottles:

-

Provide rats with two bottles of tap water for several days to habituate them to the two-bottle setup.

-

-

Ethanol Access:

-

Replace one of the water bottles with a bottle containing the ethanol solution.

-

The position of the ethanol bottle should be alternated daily to avoid place preference.[6]

-

-

Treatment Administration:

-

Administer this compound or vehicle (saline) via intraperitoneal injection at a consistent time each day.[3]

-

-

Data Collection:

-

Measure the weight of both the ethanol and water bottles daily to determine the amount consumed.

-

Weigh the rats daily to calculate the consumption in g/kg of body weight.

-

Calculate ethanol preference as the ratio of ethanol solution consumed to the total fluid consumed.

-

-

Duration:

Locomotor Activity Assessment (Open Field Test)

This protocol is used to evaluate the effect of this compound on spontaneous locomotor activity.

Materials:

-

Open field arena (a square or circular arena with walls)

-

Video recording system or automated beam-break system

-

Cleaning solution (e.g., 70% ethanol)

Procedure:

-

Acclimation:

-

Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.[7]

-

-

Treatment:

-

Test Initiation:

-

Recording:

-

Behavioral Parameters:

-

Analyze the recording for parameters such as:

-

Total distance traveled

-

Time spent in the center versus the periphery of the arena

-

Rearing frequency

-

-

-

Cleaning:

-

Thoroughly clean the arena with a cleaning solution between each animal to remove any olfactory cues.[7]

-

Visualizations

Signaling Pathway

Caption: nAChR signaling in the mesolimbic pathway and the antagonistic action of (S)-UFR2709.

Experimental Workflow

Caption: Experimental workflow for evaluating (S)-UFR2709 in a rodent model of alcohol consumption.

References

- 1. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fischer Rats Consume 20% Ethanol in a Long-Term Intermittent-Access Two-Bottle-Choice Paradigm | PLOS One [journals.plos.org]

- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]

Application Notes and Protocols for (S)-U-FR2709 Hydrochloride Intraperitoneal Injection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation of (S)-UFR2709 hydrochloride for intraperitoneal (i.p.) injection in a research setting. The following protocols are based on established methodologies and published studies to ensure safe and effective administration for in vivo experiments.

Compound Information

This compound is a competitive nicotinic acetylcholine receptor (nAChR) antagonist. It has been utilized in preclinical studies to investigate its effects on conditions such as alcohol dependence.

Data Presentation

A summary of the quantitative data for this compound is presented in Table 1. This information is critical for accurate dose calculations and solution preparation.

| Parameter | Value | Source |

| Molecular Weight | 255.74 g/mol | [1][2][3][4] |

| Vehicle | Saline (0.9% NaCl) | [1][2][3][5][6] |

| Route of Administration | Intraperitoneal (i.p.) | [1][2][3][5][7] |

| Reported Doses | 1, 2.5, 5, and 10 mg/kg | [2][4] |

| Injection Volume | 1 ml/kg | [1][2][3][5] |

| Solubility | Data not available. Assumed to be soluble in saline at the concentrations required for reported doses. | |

| Stability of Solution | Data not available. It is recommended to prepare fresh solutions for each experiment. |

Experimental Protocols

This section details the step-by-step methodology for preparing this compound for intraperitoneal injection.

Materials and Equipment

-

This compound powder

-

Sterile 0.9% saline solution

-

Sterile vials

-

Vortex mixer

-

Sonicator (optional)

-

Analytical balance

-

Sterile syringes (1 ml)

-

Sterile needles (25-27 gauge)

-

70% ethanol for disinfection

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Stock Solution Preparation (Example for a 10 mg/ml stock)

-

Calculate the required amount of this compound. For a 10 mg/ml stock solution, weigh out 10 mg of the compound.

-

Aseptically transfer the powder to a sterile vial.

-

Add the sterile saline. Using a sterile syringe, add 1 ml of sterile 0.9% saline to the vial.

-

Dissolve the compound. Vortex the vial vigorously until the powder is completely dissolved. If necessary, sonicate for short intervals to aid dissolution.

-

Visually inspect the solution to ensure it is clear and free of particulates.

Dosing Solution Preparation and Administration

-

Determine the required dose and animal weight. For example, to administer a 2.5 mg/kg dose to a 25g mouse:

-

Dose (mg) = 2.5 mg/kg * 0.025 kg = 0.0625 mg

-

-

Calculate the injection volume. Based on the stock solution concentration (10 mg/ml) and the required dose:

-

Volume (ml) = 0.0625 mg / 10 mg/ml = 0.00625 ml

-

Note: This volume is very small and may require further dilution of the stock solution for accurate administration.

-

-

Prepare the final dosing solution. It is often more practical to prepare a larger volume of a more dilute solution. For example, to inject a volume of 0.1 ml, a dosing solution with a concentration of 0.625 mg/ml would be required.

-

Draw the calculated volume into a sterile 1 ml syringe fitted with a 25-27 gauge needle.

-

Warm the solution to room temperature or body temperature before injection to minimize discomfort to the animal.

-

Administer the solution via intraperitoneal injection. Follow appropriate animal handling and injection techniques.

Visualization

The following diagrams illustrate the key workflows and concepts described in these application notes.

Caption: Experimental workflow for preparing and administering this compound.

Caption: Signaling pathway diagram illustrating the mechanism of action of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats [frontiersin.org]

- 3. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: (S)-UFR2709 Hydrochloride in Alcohol Self-Administration Models

Introduction

(S)-UFR2709 hydrochloride is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2] Emerging research has identified nAChRs as promising molecular targets for the treatment of alcohol use disorder (AUD).[3][4] These receptors are expressed in the mesocorticolimbic dopamine system, a key brain circuit involved in the rewarding and reinforcing effects of drugs like ethanol.[1][5] (S)-UFR2709 has been investigated in preclinical models, specifically in alcohol-preferring University of Chile bibulous (UChB) rats, to evaluate its efficacy in reducing voluntary alcohol consumption.[1][3] Studies have demonstrated that (S)-UFR2709 can significantly decrease ethanol intake and preference without affecting locomotor activity or body weight, suggesting a specific effect on alcohol-seeking behavior.[1][3]

These notes provide a comprehensive overview of the application of (S)-UFR2709 in alcohol self-administration studies, summarizing key quantitative data and detailing experimental protocols for researchers.

Application Notes

This compound acts as a competitive antagonist at nAChRs, thereby modulating the brain's reward system. Ethanol is believed to indirectly activate nAChRs, leading to an increase in dopamine release in the nucleus accumbens (NAc) from projections originating in the ventral tegmental area (VTA).[3][5] This dopamine release is associated with the reinforcing properties of alcohol. By blocking these receptors, (S)-UFR2709 is hypothesized to dampen the rewarding effects of ethanol, thus reducing the motivation to consume it.[3]

Key Findings:

-

Reduction of Ethanol Intake: Systemic administration of (S)-UFR2709 dose-dependently reduces voluntary ethanol consumption in alcohol-preferring UChB rats.[1][2]

-

Optimal Dose: The most effective dose identified in studies is 2.5 mg/kg (i.p.), which achieves a reduction in alcohol intake of approximately 56%.[1][2][3] Interestingly, the dose-response curve appears to be bell-shaped, with higher doses (5 and 10 mg/kg) showing less efficacy than the 2.5 mg/kg dose.[1]

-

Long-Term Efficacy: The compound not only affects the maintenance of ethanol intake but also delays the initial acquisition of alcohol consumption in ethanol-naïve rats.[3][5] A short 7-day treatment cycle can lead to a sustained reduction in ethanol intake, with an overall decrease of about 55% even after the drug administration is stopped.[3][4][6]

-